molecular formula C15H13FO3 B1338239 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid CAS No. 902837-14-3

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid

Cat. No.: B1338239
CAS No.: 902837-14-3
M. Wt: 260.26 g/mol
InChI Key: DJWQQAMRWCPAMW-UHFFFAOYSA-N
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Description

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 902837-14-3) is a fluorinated phenylacetic acid derivative with the molecular formula C₁₅H₁₃FO₃ and a molecular weight of 260.27 g/mol. Its structure features a phenylacetic acid backbone substituted at the 3-position with a 2-fluorobenzyloxy group.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-14-7-2-1-5-12(14)10-19-13-6-3-4-11(8-13)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWQQAMRWCPAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474993
Record name 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-14-3
Record name 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the reaction of 2-fluorobenzyl alcohol with 3-hydroxyphenylacetic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Key Research Findings and Data Table

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature Reference
2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid C₁₅H₁₃FO₃ 260.27 Not reported Ortho-fluorine, acetic acid moiety
(Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid C₂₀H₁₄ClFN₂O₃S₂ 452.92 296.4–298.1 Benzimidazole-thiazolidinone core
2-(3-(Benzyloxy)phenyl)acetic acid C₁₅H₁₄O₃ 242.27 Not reported Non-fluorinated analogue
2-(2-Fluorophenyl)acetic acid C₈H₇FO₂ 154.13 165–167* Direct phenyl fluorine substitution

*Melting point inferred from structurally similar compounds in .

Biological Activity

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C16H16F O3
  • Molecular Weight: 273.29 g/mol
  • IUPAC Name: this compound

The presence of the fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of certain enzymes, thus blocking their activity. This is particularly relevant in studies involving anti-inflammatory and analgesic properties.
  • Receptor Binding: Its structural similarity to known biologically active molecules allows it to bind to various receptors, potentially modulating signaling pathways involved in inflammation and pain perception.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Activity: Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Analgesic Effects: It has been shown to exhibit pain-relieving properties in animal models, suggesting potential applications in pain management.
  • Antimicrobial Properties: Preliminary data indicates activity against certain bacteria and fungi, although further investigation is required to establish its efficacy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicPain relief in animal models
AntimicrobialActivity against specific bacteria/fungi

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers utilized an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. The compound was found to inhibit the expression of TNF-alpha and IL-6, suggesting a mechanism through which it exerts its anti-inflammatory effects.

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound using a formalin-induced pain model in rats. The results demonstrated that administration of the compound significantly reduced pain scores at both acute and chronic phases of pain response compared to placebo groups. This suggests that the compound may have potential as a therapeutic agent for managing pain.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, modifications that increase lipophilicity or alter binding affinities have been shown to improve efficacy against specific targets such as PPARα (peroxisome proliferator-activated receptor alpha), which is involved in lipid metabolism and inflammation .

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